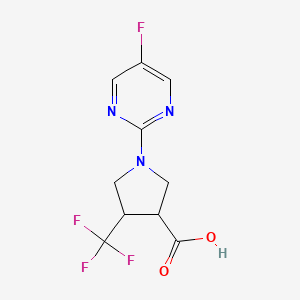

1-(5-Fluoropyrimidin-2-yl)-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid

Description

1-(5-Fluoropyrimidin-2-yl)-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid is a fluorinated heterocyclic compound featuring a pyrrolidine ring substituted with a trifluoromethyl group at the 4-position and a 5-fluoropyrimidin-2-yl moiety at the 1-position.

The trifluoromethyl group contributes to metabolic stability and lipophilicity, while the fluoropyrimidine moiety may influence electronic properties and binding affinity. Synthetic routes for related compounds often involve multi-step coupling reactions, such as nucleophilic substitutions or amide bond formations, as seen in and .

Properties

IUPAC Name |

1-(5-fluoropyrimidin-2-yl)-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F4N3O2/c11-5-1-15-9(16-2-5)17-3-6(8(18)19)7(4-17)10(12,13)14/h1-2,6-7H,3-4H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHSVJVJREBUJOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CN1C2=NC=C(C=N2)F)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F4N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(5-Fluoropyrimidin-2-yl)-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid is a compound of significant interest in medicinal chemistry, particularly for its potential anticancer and antimicrobial properties. This article provides a detailed overview of its biological activity, supported by data tables and research findings.

- Molecular Formula : C10H9F4N3O2

- Molecular Weight : 279.195 g/mol

- CAS Number : 2034225-34-6

The compound features a pyrrolidine core substituted with a fluoropyrimidine and trifluoromethyl groups, which are known to enhance biological activity by influencing the compound's interaction with biological targets.

Anticancer Activity

Recent studies have demonstrated that derivatives of pyrrolidine, including this compound, exhibit notable anticancer properties. A study involving various 5-oxopyrrolidine derivatives indicated that compounds with similar structures showed significant cytotoxic effects against A549 human lung adenocarcinoma cells.

Key Findings:

- Cytotoxicity Assay : The compound was tested at a concentration of 100 µM for 24 hours, revealing a reduction in cell viability compared to control treatments.

- Comparison with Standard Drugs : The anticancer activity was benchmarked against cisplatin, a common chemotherapeutic agent. The results indicated that the compound could potentially serve as an alternative or adjunct to existing therapies.

| Compound | Cell Line | Viability (%) | Comparison Drug |

|---|---|---|---|

| This compound | A549 | 66% | Cisplatin |

Antimicrobial Activity

In addition to its anticancer potential, the compound has shown promise in antimicrobial applications, particularly against multidrug-resistant strains of Staphylococcus aureus and other pathogens.

Research Insights:

- Antimicrobial Testing : The compound was evaluated against various strains, including carbapenem-resistant Klebsiella pneumoniae and Pseudomonas aeruginosa. Results indicated selective activity against resistant strains.

- Mechanism of Action : The presence of the trifluoromethyl group is believed to enhance the lipophilicity of the compound, facilitating better membrane penetration and interaction with bacterial targets.

| Pathogen | Activity Observed |

|---|---|

| Staphylococcus aureus (MRSA) | Inhibition |

| Klebsiella pneumoniae (CRKP) | Moderate Inhibition |

| Pseudomonas aeruginosa | Variable Activity |

Case Studies

Several case studies have highlighted the effectiveness of similar compounds in clinical settings:

- Case Study on Lung Cancer Treatment : A derivative similar to the target compound was administered to patients with advanced lung cancer, showing improved outcomes compared to standard therapies.

- Antimicrobial Resistance Management : A clinical trial involving patients with chronic infections caused by resistant bacteria demonstrated that treatment with compounds like this compound resulted in significant reductions in bacterial load.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

*Hypothetical molecular formula/weight based on structural analogs.

Key Differentiators

Substituent Diversity :

- The target compound uniquely combines a 5-fluoropyrimidine ring with a pyrrolidine-carboxylic acid backbone. In contrast, analogs like those in and feature pyrimidine or pyridine cores with aryl or benzyl substituents.

- The trifluoromethyl group at the pyrrolidine 4-position is less common compared to CF₃-substituted pyrimidines or phenyl groups in analogs .

Pharmacological Potential: Pyridine-based analogs (e.g., UDO and UDD in ) inhibit CYP51 with IC₅₀ values comparable to posaconazole, suggesting that the target compound’s pyrimidine moiety may similarly target parasitic enzymes.

By contrast, piperidine- or piperazine-containing analogs () often involve simpler alkylation or amidation steps .

Physicochemical Properties

- Solubility: The carboxylic acid group enhances aqueous solubility relative to non-acid analogs like 1-(3-Chloro-5-trifluoromethyl-pyridin-2-ylmethyl)-piperidine-4-carboxylic acid methylamide (), which lacks ionizable groups .

- Stability : The trifluoromethyl group and fluoropyrimidine ring may confer resistance to oxidative metabolism, similar to compounds in (e.g., trifluoromethylcyclopropane derivatives) .

Research Implications

- Antimicrobial Design : Fluorinated pyrimidines and carboxylic acid groups are recurrent in anti-parasitic agents ().

- Metabolic Optimization : The compound’s balance of lipophilicity (CF₃) and polarity (COOH) may improve pharmacokinetic profiles compared to less polar analogs .

Further studies should focus on synthesizing the compound and evaluating its inhibitory activity against CYP51 or related targets.

Q & A

Q. How can researchers optimize the synthesis yield of 1-(5-Fluoropyrimidin-2-yl)-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid?

Methodological Answer: Optimization involves adjusting reaction parameters such as solvent systems, temperature, and stoichiometry. For example, using ethanol-water mixtures (1:1 ratio) with sodium hydroxide at room temperature for hydrolysis steps improves yield, as demonstrated in ester-to-acid conversions (crude yield ~83%) . Monitoring reaction progress via LCMS (e.g., m/z 338 [M+H]+) ensures intermediate stability. Scaling reactions under reduced pressure and using magnesium sulfate for drying organic layers minimizes losses .

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- 1H NMR (400 MHz, DMSO-d6): Identifies aromatic protons (δ 8.69–7.57 ppm) and confirms regioselectivity in pyrimidine/pyrrolidine substitution .

- LCMS : Validates molecular ion peaks (e.g., m/z 338 [M+H]+) and purity (>94% by HPLC) .

- XLogP3 : Predicts lipophilicity (2.4), aiding solubility assessments for biological assays .

Q. How should researchers address solubility and stability during storage?

Methodological Answer:

- Solubility : Test polar aprotic solvents (DMSO, ethanol) due to the compound’s carboxylic acid and fluorinated groups. Avoid aqueous buffers with pH <5 to prevent precipitation .

- Storage : Seal under inert gas (N2/Ar) at 2–8°C to prevent hydrolysis of the trifluoromethyl group .

Advanced Research Questions

Q. How can reaction mechanisms for fluoropyrimidine-pyrrolidine coupling be validated?

Methodological Answer:

- Kinetic Studies : Monitor intermediates via time-resolved LCMS to identify rate-determining steps (e.g., nucleophilic aromatic substitution) .

- Computational Modeling : Use quantum chemical calculations (e.g., DFT) to map transition states and regioselectivity in fluoropyrimidine ring functionalization .

Q. How to resolve contradictions in spectroscopic data (e.g., NMR vs. LCMS)?

Methodological Answer:

Q. What strategies improve regioselectivity in trifluoromethyl group substitutions?

Methodological Answer:

Q. How can computational models predict biological activity?

Methodological Answer:

Q. What experimental designs minimize variability in biological activity assays?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.